Cas no 2137895-46-4 (Methyl 7-ethoxy-1-benzofuran-3-carboxylate)

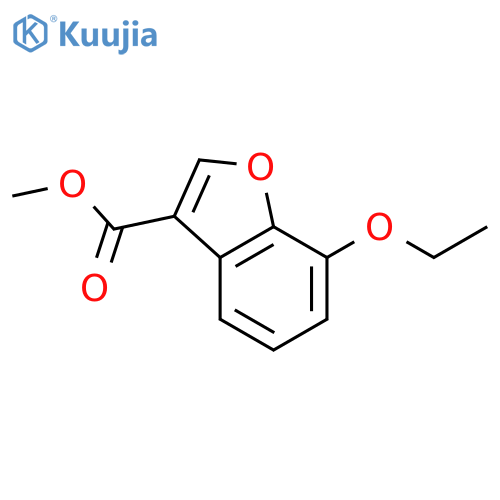

2137895-46-4 structure

商品名:Methyl 7-ethoxy-1-benzofuran-3-carboxylate

Methyl 7-ethoxy-1-benzofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2137895-46-4

- EN300-785040

- methyl 7-ethoxy-1-benzofuran-3-carboxylate

- Methyl 7-ethoxy-1-benzofuran-3-carboxylate

-

- インチ: 1S/C12H12O4/c1-3-15-10-6-4-5-8-9(12(13)14-2)7-16-11(8)10/h4-7H,3H2,1-2H3

- InChIKey: AAMFQENCEVXOJY-UHFFFAOYSA-N

- ほほえんだ: O1C=C(C(=O)OC)C2C=CC=C(C1=2)OCC

計算された属性

- せいみつぶんしりょう: 220.07355886g/mol

- どういたいしつりょう: 220.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 48.7Ų

Methyl 7-ethoxy-1-benzofuran-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-785040-10.0g |

methyl 7-ethoxy-1-benzofuran-3-carboxylate |

2137895-46-4 | 95% | 10.0g |

$3500.0 | 2024-05-22 | |

| Enamine | EN300-785040-5.0g |

methyl 7-ethoxy-1-benzofuran-3-carboxylate |

2137895-46-4 | 95% | 5.0g |

$2360.0 | 2024-05-22 | |

| Enamine | EN300-785040-2.5g |

methyl 7-ethoxy-1-benzofuran-3-carboxylate |

2137895-46-4 | 95% | 2.5g |

$1594.0 | 2024-05-22 | |

| Enamine | EN300-785040-0.1g |

methyl 7-ethoxy-1-benzofuran-3-carboxylate |

2137895-46-4 | 95% | 0.1g |

$715.0 | 2024-05-22 | |

| Enamine | EN300-785040-1.0g |

methyl 7-ethoxy-1-benzofuran-3-carboxylate |

2137895-46-4 | 95% | 1.0g |

$813.0 | 2024-05-22 | |

| Enamine | EN300-785040-0.05g |

methyl 7-ethoxy-1-benzofuran-3-carboxylate |

2137895-46-4 | 95% | 0.05g |

$683.0 | 2024-05-22 | |

| Enamine | EN300-785040-0.5g |

methyl 7-ethoxy-1-benzofuran-3-carboxylate |

2137895-46-4 | 95% | 0.5g |

$781.0 | 2024-05-22 | |

| Enamine | EN300-785040-0.25g |

methyl 7-ethoxy-1-benzofuran-3-carboxylate |

2137895-46-4 | 95% | 0.25g |

$748.0 | 2024-05-22 |

Methyl 7-ethoxy-1-benzofuran-3-carboxylate 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

2137895-46-4 (Methyl 7-ethoxy-1-benzofuran-3-carboxylate) 関連製品

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬